![molecular formula C20H18N2O3S B2443671 2-(2,3-ジメトキシフェニル)-7-メチル-3H-クロメノ[2,3-d]ピリミジン-4(5H)-チオン CAS No. 866808-00-6](/img/structure/B2443671.png)
2-(2,3-ジメトキシフェニル)-7-メチル-3H-クロメノ[2,3-d]ピリミジン-4(5H)-チオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are compounds containing a pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrido[2,3-d]pyrimidines can be synthesized through various methods. For example, one method involves the reaction of α,β-unsaturated ketones with 1H-pyrazolo[3,4-b]pyridin-3-amine .科学的研究の応用
- ピリド[2,3-d]ピリミジンは、潜在的な抗腫瘍剤として研究されています。 これらの構造的特徴は、癌細胞の増殖と増殖において重要な役割を果たすチロシンキナーゼを阻害するための有望な候補となっています .
- 研究者たちは、この化合物の誘導体を探索して、その抗腫瘍効果を高めてきました。 例えば、2,4-ジアミノ-7,8-ジヒドロ-6-(2,5-ジメトキシベンジル)-5-メチル-7-オキソピリド[2,3-d]ピリミジンは、動物モデルにおいて良好な抗腫瘍効果を示しました .
抗腫瘍活性
作用機序
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which our compound belongs, have been known to target several proteins and enzymes involved in cancer progression . These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
This can lead to changes in cellular processes, such as cell proliferation and apoptosis, which are often dysregulated in diseases like cancer .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its interaction with various targets. These pathways could include signal transduction pathways, cell cycle regulation, and apoptosis pathways . The downstream effects of these interactions could lead to the inhibition of cell proliferation and induction of cell death, thereby exerting its therapeutic effects .
Pharmacokinetics
It is suggested that the compound’s degree of lipophilicity allows it to diffuse easily into cells . This could potentially enhance its bioavailability and efficacy.
Result of Action
The result of the compound’s action is likely the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is based on the known activities of other pyrido[2,3-d]pyrimidines . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain enzymes or proteins present in the cellular environment could potentially affect the compound’s ability to bind to its targets. Additionally, factors such as the compound’s stability under physiological conditions could also influence its efficacy .
実験室実験の利点と制限
One of the main advantages of using 2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for studying various biological processes that are involved in cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations to avoid any adverse effects on cells and tissues.
将来の方向性
There are several future directions for research on 2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione. One area of research is to investigate the potential of this compound as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route for this compound. Another area of research is to investigate the mechanism of action of this compound in more detail. This will help to identify potential targets for cancer therapy. Additionally, further studies are needed to investigate the potential of this compound in treating other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, 2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a valuable tool for studying various biological processes. This compound possesses potent anti-cancer properties and has been found to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, including investigating its potential as a cancer treatment and identifying its mechanism of action in more detail.
合成法
The synthesis of 2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves a series of chemical reactions. The first step involves the condensation of 2,3-dimethoxybenzaldehyde and malononitrile to form 2-(2,3-dimethoxyphenyl)-2,3-dihydro-1H-pyrrole-1-carbonitrile. This compound is then reacted with ethyl cyanoacetate to form 2-(2,3-dimethoxyphenyl)-7-ethyl-2,3-dihydro-1H-pyrrolo[3,2-f]quinoline-9-carbonitrile. The final step involves the reaction of this compound with elemental sulfur to form 2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione.
生化学分析
Biochemical Properties
Related pyrido[2,3-d]pyrimidine derivatives have been shown to interact with key enzymes such as dihydrofolate reductase (DHFR) . DHFR is a key enzyme in folate metabolism, catalyzing an essential reaction for de novo glycine and purine synthesis, and for DNA precursor synthesis .
Cellular Effects
Related pyrido[2,3-d]pyrimidine derivatives have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Molecular Mechanism
The molecular mechanism of action of 2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is not fully understood. It is known that related pyrido[2,3-d]pyrimidine derivatives inhibit DHFR with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. Therefore, the synthesis of RNA and DNA is stopped, and the cancer cells die .
Metabolic Pathways
Related pyrido[2,3-d]pyrimidine derivatives are known to interact with key enzymes in folate metabolism .
特性
IUPAC Name |
2-(2,3-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-11-7-8-15-12(9-11)10-14-19(25-15)21-18(22-20(14)26)13-5-4-6-16(23-2)17(13)24-3/h4-9H,10H2,1-3H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQNHTGQKICFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

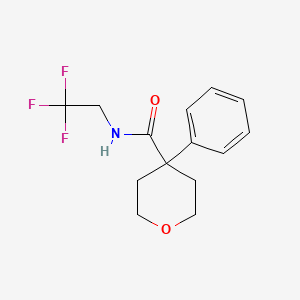
![3-Cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2443589.png)
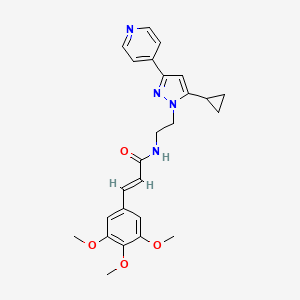
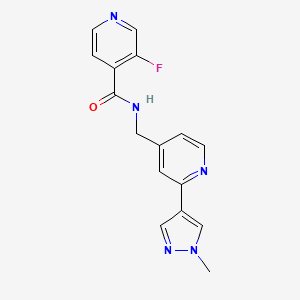
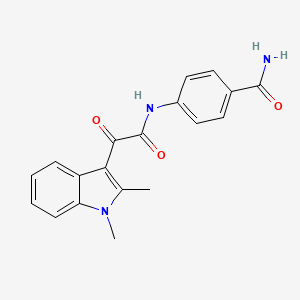
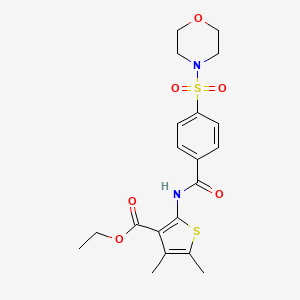
![2-({[5-Chloro-2-(difluoromethoxy)phenyl]methyl}sulfanyl)ethan-1-ol](/img/structure/B2443599.png)
![4-((5-methyl-2-phenyloxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2443600.png)
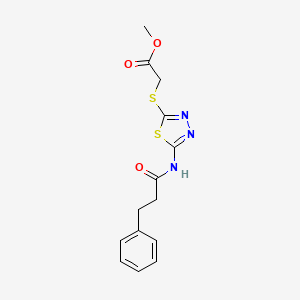
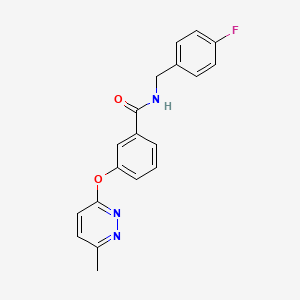
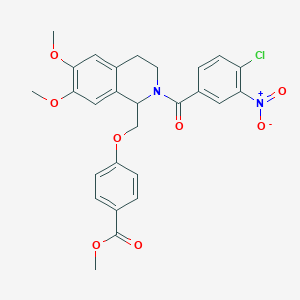
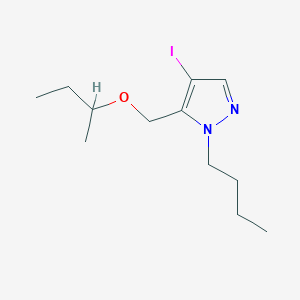
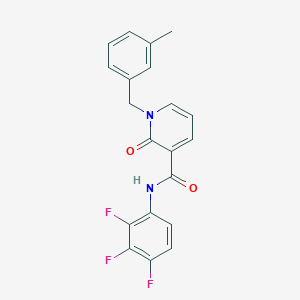
![5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2443611.png)